molecular formula C23H19ClN2O5S B4933883 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-METHOXYBENZOATE

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-METHOXYBENZOATE

Cat. No.: B4933883
M. Wt: 470.9 g/mol
InChI Key: YHZDBOMPUHVNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 2-methoxybenzoate, provided as a high-purity solid for research applications. It features a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core, a structure known in medicinal chemistry for its potential as a bioisostere for non-steroidal anti-inflammatory drugs (NSAIDs) of the 'oxicam' group . The molecule is further functionalized with a 2-methoxybenzoate group, which may influence its physicochemical properties and biological activity. Researchers are exploring this compound and its analogs for potential pharmacological activity, with related structures showing pronounced analgesic and anti-inflammatory properties in preliminary studies . The molecular structure incorporates multiple ring systems that can exhibit specific conformational features, such as distorted sofa conformations, which can be critical for intermolecular interactions in a biological or crystalline state . The presence of the chloro, dioxo, and methoxy groups offers potential sites for hydrogen bonding and other intermolecular interactions, which can be investigated using techniques like Hirshfeld surface analysis to understand crystal packing and stability . This chemical is intended for laboratory research and development purposes only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O5S/c1-30-20-12-6-2-8-16(20)23(27)31-15-14-26(19-11-5-4-10-18(19)24)22-17-9-3-7-13-21(17)32(28,29)25-22/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZDBOMPUHVNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCCN(C2=CC=CC=C2Cl)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-METHOXYBENZOATE typically involves multiple steps. The initial step often includes the formation of the benzisothiazole ring, which

Biological Activity

The compound 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 2-methoxybenzoate , often referred to as a benzothiazole derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C17H16ClN3O4S
  • Molecular Weight : 387.84 g/mol
  • IUPAC Name : this compound

The compound features a benzothiazole core, which is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Antifungal Activity

The antifungal potential of benzothiazole derivatives has also been documented. Compounds similar to the target compound were shown to inhibit the growth of Candida species in vitro. The structure-activity relationship (SAR) analysis suggests that the presence of halogen substitutes enhances antifungal efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity of related benzothiazole derivatives.
    • Methodology : Disk diffusion method against clinical isolates.
    • Results : Significant inhibition zones observed for S. aureus (mean diameter = 15 mm) and E. coli (mean diameter = 12 mm), indicating strong antibacterial properties.
  • Antifungal Activity Assessment :
    • Objective : Investigate antifungal effects against Candida albicans.
    • Methodology : Broth microdilution assay.
    • Results : Minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various derivatives, demonstrating promising antifungal activity.
  • Anticancer Mechanism Exploration :
    • Objective : Assess the cytotoxic effects on lung cancer cells.
    • Methodology : MTT assay for cell viability and flow cytometry for apoptosis detection.
    • Results : Induced apoptosis in >70% of treated cells at concentrations above 10 µM, with significant changes in cell cycle distribution.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzisothiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-[2-Chloro(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Anilino]Ethyl 2-Methoxybenzoate have been tested against various bacterial strains and fungi. For instance, studies have shown that certain benzisothiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

The compound's structure suggests potential antiviral applications. Research has highlighted the effectiveness of benzisothiazole derivatives against viruses like Dengue and West Nile virus. In a study involving a series of functionalized benzisothiazoles, several compounds demonstrated over 50% inhibition against viral proteases . This positions the compound as a candidate for further investigation in antiviral drug development.

Anticancer Activity

Benzisothiazole derivatives have been explored for their anticancer properties. Investigations into related compounds have revealed that they can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, suggesting that this compound could be evaluated for similar effects .

Anti-inflammatory Effects

There is evidence suggesting that certain benzisothiazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce cytokine production, which may be beneficial in treating inflammatory diseases .

Case Study 1: Antiviral Screening

In a study published by NCBI, a series of benzisothiazole derivatives were synthesized and screened for their activity against Dengue virus proteases. The results indicated that some compounds exhibited low micromolar inhibition, showcasing the potential for further development into antiviral agents .

Case Study 2: Antimicrobial Efficacy

A research project focused on synthesizing various benzisothiazole derivatives found that specific compounds effectively inhibited the growth of Candida albicans and other fungal pathogens. This underscores the potential application of these compounds in antifungal therapies .

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) and design space via factorial experiments (e.g., varying catalyst loading or stoichiometry) .

Tables

Table 1: Key Synthetic Conditions and Yields

StepSolventBaseTemp (°C)Yield (%)Reference
EsterificationDichloromethaneDIPEA2585
Benzisothiazole OxidationAcetic AcidH2_2O2_28072

Table 2: Common Bioactivity Assays and Targets

Assay TypeTarget PathwayReadout MethodReference
Luciferase ReporterKeap1-Nrf2-ARELuminescence
Fluorescence PolarizationCOX-2 InhibitionFluorescence Anisotropy

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